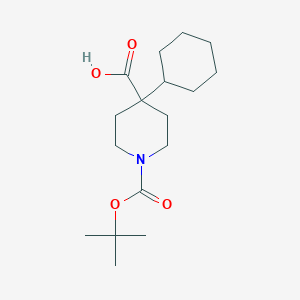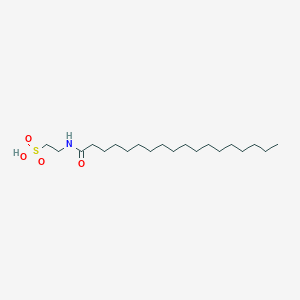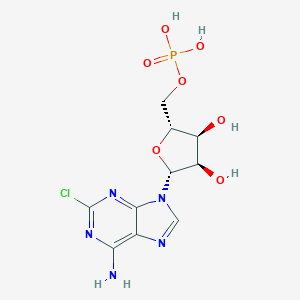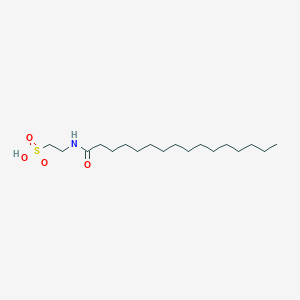
2-(4-フルオロフェニル)-2-オキソ酢酸エチル
概要
説明
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further substituted with a 4-fluorophenyl group
科学的研究の応用
Ethyl 2-(4-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 4-fluoroacetophenone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-fluorophenyl)-2-oxoacetate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The starting materials, such as ethyl chloroformate and 4-fluoroacetophenone, are fed into the reactor along with a suitable base. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate biological pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to target proteins, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-oxoacetate
- Ethyl 2-(4-bromophenyl)-2-oxoacetate
- Ethyl 2-(4-methylphenyl)-2-oxoacetate
Uniqueness
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.
特性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKIEIUHZZILBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446044 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-94-1 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in pharmaceutical chemistry?
A1: Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a key starting material in the synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one [(S)-9]. This chiral intermediate is crucial for producing Aprepitant []. Aprepitant is an antiemetic medication used to prevent nausea and vomiting associated with chemotherapy and surgery. The development of efficient and cost-effective synthesis routes for key pharmaceutical intermediates like (S)-9, and consequently Aprepitant, is vital for ensuring drug accessibility.
Q2: The research paper mentions a “facile, economical, and practical method” for synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one starting from Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Can you elaborate on the advantages of this method?
A2: The research presents a three-step synthesis involving cyclization, hydrogenation, and resolution starting from Ethyl 2-(4-fluorophenyl)-2-oxoacetate []. This method offers several advantages over potential alternative synthesis routes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)












